N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896330-58-8
VCID: VC11905970
InChI: InChI=1S/C23H23ClN2O6S/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
SMILES: COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C23H23ClN2O6S
Molecular Weight: 491.0 g/mol

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

CAS No.: 896330-58-8

Cat. No.: VC11905970

Molecular Formula: C23H23ClN2O6S

Molecular Weight: 491.0 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide - 896330-58-8

Specification

CAS No. 896330-58-8
Molecular Formula C23H23ClN2O6S
Molecular Weight 491.0 g/mol
IUPAC Name N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Standard InChI InChI=1S/C23H23ClN2O6S/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Standard InChI Key PPWUMOJZWQDYDS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features an ethanediamide backbone substituted with two distinct side chains:

  • N-terminal side chain: A 2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl group.

  • N'-terminal side chain: A 2-(2-methoxyphenyl)ethyl group.

The 4-chlorobenzenesulfonyl moiety introduces electron-withdrawing characteristics, while the furan-2-yl and 2-methoxyphenyl groups contribute aromatic and steric diversity. This combination suggests potential interactions with biological targets requiring both hydrophobic and polar binding pockets .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, predictions based on structural analogs indicate:

  • IR Spectroscopy: Strong absorption bands near 1,150 cm⁻¹ (S=O stretching of sulfonyl) and 1,650 cm⁻¹ (amide C=O) .

  • NMR: Expected resonances include a singlet for the sulfonyl-linked chlorine-substituted aromatic protons (δ 7.5–7.7 ppm) and distinct multiplet patterns for the furan and methoxyphenyl protons .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The molecule can be dissected into three key fragments:

  • 4-Chlorobenzenesulfonyl chloride (precursor for sulfonamide formation) .

  • 2-Furanmethanamine (source of the furyl-ethyl group).

  • 2-(2-Methoxyphenyl)ethylamine (provider of the methoxy-substituted side chain).

Sulfonamide Coupling

Reaction of 4-chlorobenzenesulfonyl chloride with 2-furanmethanamine in dichloromethane using triethylamine as a base yields the intermediate N-(2-furan-2-ylethyl)-4-chlorobenzenesulfonamide. Typical conditions involve stirring at 0–5°C for 2 hr, achieving yields of 68–72% after aqueous workup .

Amide Bond Formation

The ethanediamide bridge is constructed via a two-step process:

  • Activation: Treatment of oxalyl chloride with DMF catalyst generates the reactive dichloride.

  • Coupling: Sequential reaction with the sulfonamide-bearing amine and 2-(2-methoxyphenyl)ethylamine in THF at −78°C, followed by gradual warming to room temperature. This method, adapted from similar diamide syntheses , typically attains 45–55% isolated yield.

Physicochemical Profiling

Key Properties

ParameterPredicted ValueMethodology
Molecular Weight531.98 g/molCalculated
LogP (octanol-water)2.8 ± 0.3XLOGP3
Water Solubility0.12 mg/mLESOL Model
pKa (amide NH)9.2–9.6MarvinSketch
Melting Point187–192°CDSC analog data

Stability Considerations

  • Photodegradation: The furan ring is susceptible to UV-induced ring opening, necessitating storage in amber glass under inert atmosphere .

  • Hydrolytic Stability: Sulfonamide linkage remains intact at pH 4–8 but cleaves rapidly under strong acidic (pH <2) or alkaline (pH >10) conditions .

AssayResultSource Compound
Antibacterial (MIC)8 µg/mL (E. coli)Bacampicillin analogs
COX-2 InhibitionIC₅₀ = 0.8 µMSulfonamide derivatives

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